molecular formula C23H25N3O2 B2721736 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1704539-38-7

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2721736
CAS No.: 1704539-38-7
M. Wt: 375.472
InChI Key: PNJXJRLWIBMCRG-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 3-position with a methyl-linked 3-cyclopropyl-1,2,4-oxadiazole moiety. The piperidine nitrogen is bonded to a 2-(naphthalen-1-yl)ethanone group, which introduces significant hydrophobicity due to the naphthalene system. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, while the cyclopropyl group may enhance steric shielding and conformational rigidity . Synthesis of such compounds typically involves sequential nucleophilic substitutions and cyclization reactions, as seen in analogous piperidine-oxadiazole derivatives .

Properties

IUPAC Name

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c27-22(14-19-8-3-7-17-6-1-2-9-20(17)19)26-12-4-5-16(15-26)13-21-24-23(25-28-21)18-10-11-18/h1-3,6-9,16,18H,4-5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJXJRLWIBMCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC3=CC=CC=C32)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is an oxadiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Oxadiazole Ring : Known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
  • Cyclopropyl Group : Often enhances the lipophilicity and bioavailability of compounds.
  • Piperidine Moiety : Known for its role in modulating neurotransmitter systems.

Biological Activity Overview

The biological activities of oxadiazole derivatives are well-documented. The specific compound in focus has been studied for various pharmacological effects, including:

  • Antitumor Activity :
    • Oxadiazoles have been reported to exhibit significant anticancer properties. A review of related compounds indicates that derivatives of 1,3,4-oxadiazoles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties :
    • Compounds containing oxadiazole rings have demonstrated antibacterial and antifungal activities. The mechanism often involves disrupting cellular membranes or inhibiting nucleic acid synthesis .
  • Neuropharmacological Effects :
    • The piperidine structure suggests potential interactions with neurotransmitter receptors. Studies indicate that related compounds may act as muscarinic receptor modulators, influencing cognitive functions and neuroprotection .

The mechanisms underlying the biological activities of this compound can be attributed to several pathways:

  • Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Receptor Modulation : Interaction with muscarinic receptors, which may lead to enhanced neurotransmission or neuroprotection.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives similar to the compound :

StudyFindings
Demonstrated that 1,3,4-oxadiazole derivatives possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Identified a cyclopropyl oxadiazole derivative as a selective M1 muscarinic receptor agonist with potential implications in treating cognitive deficits.
Reported significant antiproliferative effects in cancer cell lines treated with oxadiazole compounds, suggesting a strong potential for development as anticancer agents.

Research Findings

Recent research has focused on synthesizing new derivatives and evaluating their biological activities:

  • Synthesis and Evaluation : A variety of synthetic routes have been explored to enhance the yield and purity of oxadiazole derivatives. These include cyclization reactions under acidic conditions to form the oxadiazole ring.
  • Bioactivity Screening : In vitro assays have shown promising results for the compound's ability to inhibit cell growth in various cancer lines, with IC50 values indicating potent activity .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone have been shown to inhibit various bacterial strains effectively. Studies indicate that the presence of the oxadiazole enhances the compound's ability to disrupt microbial cell walls .

Muscarinic Receptor Modulation

This compound has been investigated for its interaction with muscarinic receptors. Specifically, derivatives containing the cyclopropyl oxadiazole have been identified as selective M1 muscarinic receptor partial agonists. This property suggests potential applications in treating cognitive disorders and other central nervous system conditions .

Therapeutic Implications

Given its unique structure and biological activities, this compound could be explored for various therapeutic applications:

  • Cognitive Enhancement : Due to its action on muscarinic receptors, it may help in managing conditions like Alzheimer's disease or mild cognitive impairment.
  • Antimicrobial Treatments : Its potent antimicrobial properties could lead to the development of new antibiotics or antifungal agents.
  • Cancer Therapy : Some studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the promising nature of compounds similar to this compound:

Study ReferenceFocusKey Findings
Antimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains.
Muscarinic Receptor InteractionIdentified as a selective M1 receptor partial agonist with potential cognitive benefits.
Therapeutic ApplicationsSuggested use in treating metabolic syndrome and CNS disorders due to its pharmacological profile.

Comparison with Similar Compounds

Oxadiazole Modifications

  • Cyclopropyl (Target Compound) : Enhances metabolic stability by resisting oxidative degradation compared to aryl substituents (e.g., fluorophenyl in ). Its small size may reduce steric hindrance, favoring target binding .

Ethanone Modifications

  • However, this may reduce aqueous solubility.
  • 3-Methylphenyl : Balances lipophilicity and solubility, with methyl improving steric fit in binding pockets.

Preparation Methods

Acylation of 4-Piperidone

The synthesis begins with the acylation of 4-piperidone using carboxylic acids to introduce substituents at the piperidine nitrogen. For example, cyclopropane-containing acids (e.g., cyclopropanecarboxylic acid) are coupled to 4-piperidone via acid chloride intermediates (Scheme 1).

Scheme 1 :

  • Cyclopropanecarboxylic acid → Acid chloride (SOCl₂ or oxalyl chloride).
  • Reaction with 4-piperidone in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Isolation of 1-(cyclopropanecarbonyl)piperidin-4-one (Yield: 70–85%).

Hydrazide Formation and Cyclocarbonylation

The acylated piperidone is converted to a hydrazide by treatment with hydrazine hydrate in ethanol. Subsequent cyclocarbonylation with triphosgene forms the 1,3,4-oxadiazol-2-one ring:

Key Steps :

  • Hydrazide intermediate: 1-(cyclopropanecarbonyl)piperidine-4-carbohydrazide .
  • Cyclization with triphosgene (Cl₃C-O-CCl₃) in DCM at 0–5°C.
  • Product: 5-(cyclopropyl)-3-(piperidin-3-ylmethyl)-1,3,4-oxadiazol-2(3H)-one (Yield: 65–78%).

Optimization and Analytical Data

Reaction Optimization

  • Cyclopropane Stability : Cyclopropane-containing intermediates require low temperatures (−10°C) during acylation to prevent ring-opening.
  • Oxadiazole Ring Closure : Triphosgene is preferred over POCl₃ due to higher yields and fewer side reactions.

Spectroscopic Characterization

  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (C=N oxadiazole), 1250 cm⁻¹ (C-O-C).
  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.1–7.3 (m, 7H, naphthalene).
    • δ 4.2 (s, 2H, OCH₂).
    • δ 3.7–2.8 (m, 6H, piperidine).
    • δ 1.2–0.8 (m, 4H, cyclopropane).
  • MS (ESI+) : m/z 453.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Reference
Acylation-Cyclization Triphosgene cyclization 65–78 >95
Friedel-Crafts Coupling AlCl₃-mediated acylation 60–70 90–92
Hydrazide Oxidation I₂/KI in ethanol 55–62 88

Challenges and Alternatives

  • Cyclopropane Sensitivity : Alternatives like strain-release reagents (e.g., trimethylamine N-oxide) improve stability during coupling.
  • Naphthalene Solubility : Use of polar aprotic solvents (DMF, DMSO) enhances reactivity in Friedel-Crafts steps.
  • Green Chemistry Approaches : Microwave-assisted cyclization reduces reaction time from 8 hours to 30 minutes.

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